2-[(1H-indazol-5-ylimino)methyl]-4-iodophenol
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Overview
Description
2-[(1H-indazol-5-ylimino)methyl]-4-iodophenol is a heterocyclic compound that contains an indazole moiety. Indazole derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Chemical Reactions Analysis
2-[(1H-indazol-5-ylimino)methyl]-4-iodophenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.
Scientific Research Applications
2-[(1H-indazol-5-ylimino)methyl]-4-iodophenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 2-[(1H-indazol-5-ylimino)methyl]-4-iodophenol involves its interaction with specific molecular targets. The indazole moiety is known to interact with enzymes and receptors, modulating their activity. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. Additionally, it can bind to receptors, altering signal transduction pathways .
Comparison with Similar Compounds
2-[(1H-indazol-5-ylimino)methyl]-4-iodophenol can be compared with other indazole derivatives, such as:
1H-indazole-3-carboxylic acid: Known for its anti-inflammatory properties.
2-phenylindazole: Studied for its anticancer activity.
Properties
Molecular Formula |
C14H10IN3O |
---|---|
Molecular Weight |
363.15 g/mol |
IUPAC Name |
2-(1H-indazol-5-yliminomethyl)-4-iodophenol |
InChI |
InChI=1S/C14H10IN3O/c15-11-1-4-14(19)10(5-11)7-16-12-2-3-13-9(6-12)8-17-18-13/h1-8,19H,(H,17,18) |
InChI Key |
NOEQHYLMXLMTOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N=CC3=C(C=CC(=C3)I)O)C=NN2 |
Origin of Product |
United States |
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